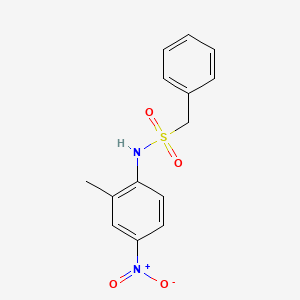![molecular formula C16H24ClNO B4943799 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective agonist of the sigma-1 receptor, which has been shown to have a wide range of pharmacological effects.
Mécanisme D'action
The mechanism of action of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine involves the activation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of intracellular calcium homeostasis, protein folding, and cellular signaling. Activation of the sigma-1 receptor by 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine leads to the modulation of multiple signaling pathways, including the ERK, PI3K/Akt, and JNK pathways.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the release of glutamate and increase the release of GABA, which may contribute to its neuroprotective effects. Additionally, it has been shown to modulate the activity of ion channels, including the NMDA receptor and the voltage-gated calcium channel.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and pathological roles of the sigma-1 receptor. However, one of the limitations of using 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine is its potential toxicity and side effects. Careful dose optimization and toxicity testing are necessary to ensure the safety of using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of drug addiction, particularly opioid addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine and to identify potential therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine involves the reaction of 4-(4-chloro-2,6-dimethylphenoxy)butylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity and can be further purified by recrystallization.
Applications De Recherche Scientifique
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its pharmacological effects. It has been shown to have neuroprotective, antidepressant, anxiolytic, and antipsychotic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and drug addiction. The sigma-1 receptor, which is the primary target of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine, is involved in a wide range of physiological and pathological processes, including pain, inflammation, and cancer.
Propriétés
IUPAC Name |
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-15(17)12-14(2)16(13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKXXGBUOKLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)

![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)

![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![N-(tert-butyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4943768.png)
![N-(4-chlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4943785.png)
![2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B4943794.png)
![2,7-dimethyl-6-phenyl-7H-imidazo[2,1-b][1,3,4]thiadiazol-4-ium 4-methylbenzenesulfonate](/img/structure/B4943804.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4943819.png)

![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B4943828.png)
![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4943833.png)